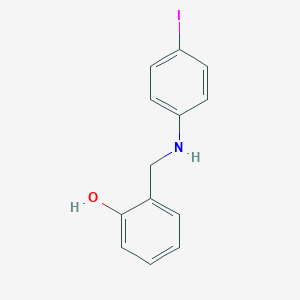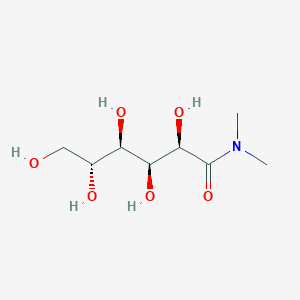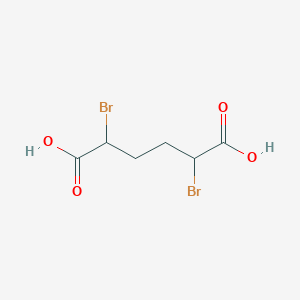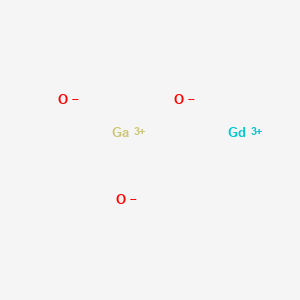
Gadoliniumgalliumtrioxid
Übersicht
Beschreibung
Gadolinium gallium trioxide is a useful research compound. Its molecular formula is GaGdO3 and its molecular weight is 275 g/mol. The purity is usually 95%.
BenchChem offers high-quality Gadolinium gallium trioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium gallium trioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Batterietechnologie
Es wurde festgestellt, dass Gadoliniumgalliumtrioxid die Anodenleistung von Aluminium-Luft-Batterien erheblich verbessert . Die Zugabe von Gd2O3-Partikeln zur reinen Aluminium-Anode beeinflusst den Ladungstransfer auf der Anodenoberfläche, verbessert deren Korrosionsbeständigkeit und hemmt das Auftreten der Wasserstoffentwicklungsreaktion . Dadurch wird die Korrosionsbeständigkeit des Anodenmaterials deutlich verbessert, und die Entladung ist stabil und gleichmäßig, was es besser als Anodenmaterial für Aluminium-Luft-Batterien geeignet macht .
Katalyse
This compound wird häufig in der Katalyse eingesetzt . Die einzigartigen Eigenschaften von Gd2O3 machen es zu einem wertvollen Katalysator in verschiedenen chemischen Reaktionen.
Keramik- und Glasindustrie
Gd2O3 wird in der Keramik- und Glasindustrie eingesetzt . Seine einzigartigen Eigenschaften können die Qualität und Haltbarkeit von Keramik- und Glasprodukten verbessern.
Festoxid-Brennstoffzellen
In Batteriematerialien kann die Verwendung von Gadoliniumoxid als Hauptbestandteil von festen Brennstoffzellen die Stabilität und Korrosionsbeständigkeit der Batterie deutlich erhöhen .
Lumineszierende Materialien
This compound wird bei der Herstellung von lumineszierenden Materialien verwendet
Wirkmechanismus
Target of Action
Gadolinium gallium trioxide, also known as Gadolinium gallium garnet (GGG), is a synthetic crystalline material . It primarily targets the magneto-optical films and is used as a substrate material for these films . It also finds use in jewelry as a diamond simulant .
Mode of Action
The interaction of GGG with its targets is primarily through its excellent mechanical, thermal, and optical properties . For instance, in the case of magneto-optical films, GGG provides a stable and high-quality substrate that allows for the growth and performance of these films . The cubic lattice structure, density, and hardness of GGG play a crucial role in its interaction with its targets .
Biochemical Pathways
It’s worth noting that gadolinium-based contrast agents (gbcas), which contain gadolinium, have been associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs .
Pharmacokinetics
In the context of its use, ggg exhibits high thermal conductivity, a high melting point, and is typically insoluble in water .
Result of Action
The primary result of GGG’s action is the enhancement of the performance of magneto-optical films. It provides a high-quality substrate that allows for the growth and performance of these films . In addition, GGG’s hardness and density make it suitable for use as a diamond simulant in jewelry .
Action Environment
The action, efficacy, and stability of GGG can be influenced by environmental factors such as temperature and pressure. For instance, the phase change from cubic to monoclinic structure in GGG takes place at 1200 °C . Furthermore, the addition of Gd2O3 particles to the pure aluminum anode has been shown to improve its corrosion resistance, making the discharge stable and uniform, which is more suitable as an anode material for aluminum-air batteries .
Biochemische Analyse
Biochemical Properties
It has been used in the production of batteries, where it has shown to improve the corrosion resistance of the anode material . This suggests that Gadolinium gallium trioxide may interact with certain metal ions and influence electrochemical reactions.
Molecular Mechanism
It has been suggested that the compound may affect charge transfer on the anode surface in batteries . This indicates that Gadolinium gallium trioxide may interact with certain biomolecules and influence their activity.
Temporal Effects in Laboratory Settings
It has been reported that the addition of Gadolinium gallium trioxide to pure aluminum has a positive effect on the performance of the battery anode material .
Eigenschaften
IUPAC Name |
gallium;gadolinium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.Gd.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRQAVGXHVGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ga+3].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaGdO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923503 | |
| Record name | Gadolinium gallium oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12024-36-1, 12063-81-9 | |
| Record name | Gadolinium gallium oxide (Gd3Ga5O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium gallium trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium gallium oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium gallium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



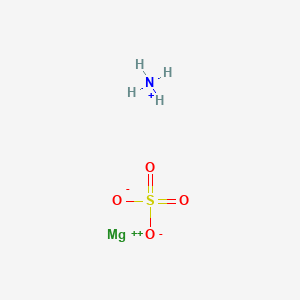
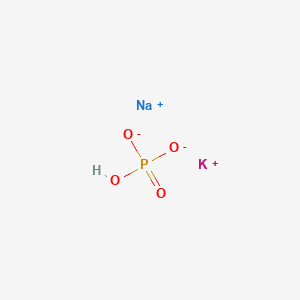


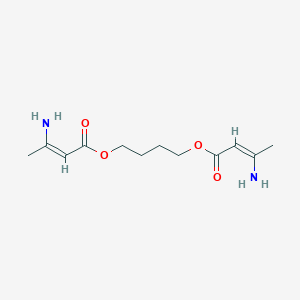

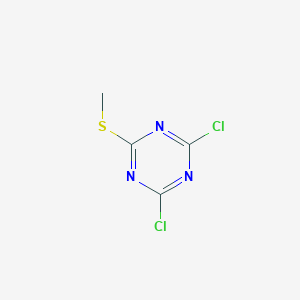

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)

